N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide
Description
N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a pyridin-4-ylmethyl group via a sulfonamide bridge. This structure combines aromatic π-systems (naphthalene and pyridine) with the polar sulfonamide group, making it a candidate for applications in supramolecular chemistry, material science, or pharmacology.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-21(20,18-12-13-7-9-17-10-8-13)16-6-5-14-3-1-2-4-15(14)11-16/h1-11,18H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOZKXOOBWQLDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 4-(aminomethyl)pyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyridine moiety can participate in π-π stacking interactions with aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Example 1: (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
Example 2: N-(2-(2-Azidoethoxy)ethyl)-N-((1-benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide (3C)
- Synthesis: Uses Cs₂CO₃/ACN and CuBr-mediated coupling, differing from simpler sulfonamide preparations .
Pharmacologically Active Sulfonamides
Compounds like W-18 and W-15 (piperidinyl sulfonamides) highlight how structural variations impact bioactivity:
The pyridine moiety in the target compound may enable metal-binding or charge-transfer interactions, unlike the piperidinyl groups in W-15/W-18, which confer psychoactive properties .
Research Findings and Data Analysis
Spectroscopic Profiles :
- Synthetic Routes: Target compound likely synthesized via nucleophilic substitution (e.g., naphthalene-2-sulfonyl chloride + 4-aminomethylpyridine), contrasting with multi-step routes for complex analogues (e.g., 3C requiring azide incorporation) .
Biological Activity
N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a pyridine group and a sulfonamide moiety. This structural arrangement is crucial for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.
This compound operates primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing downstream signaling pathways critical for cellular functions .
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis and cell cycle arrest in cancer cells, such as MCF-7 and SKOV-3 lines .
- Antimicrobial Properties : The sulfonamide group is known for its antimicrobial activity. The presence of the pyridine ring enhances this effect, suggesting that the compound could be effective against certain bacterial strains .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Case Studies
- Cytotoxicity Assays : A study evaluated the compound against several cancer cell lines, revealing IC50 values ranging from 5.0 to 10.7 µM for MCF-7/ADR cells, indicating potent anticancer activity .
- Mechanistic Insights : Molecular docking studies have shown that this compound interacts favorably with target proteins involved in cancer progression, such as EGFR and other tyrosine kinases .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7/ADR | 5.0 - 10.7 | Induces apoptosis; cell cycle arrest |
| Antimicrobial | Various bacterial strains | Not specified | Inhibits bacterial growth |
| Anti-inflammatory | In vitro models | Not specified | Modulates inflammatory pathways |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| Sulfonamide group | Essential for antimicrobial activity |
| Pyridine substitution | Enhances enzyme inhibition |
| Naphthalene core | Provides structural stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
